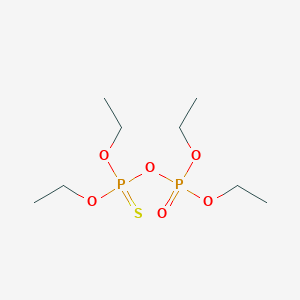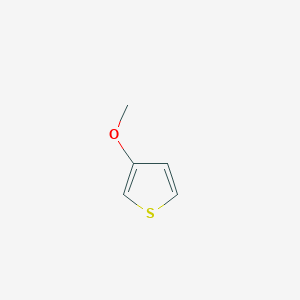
3-Methoxythiophen
Übersicht
Beschreibung
3-Methoxythiophene (3-MT) is an organic compound of the thiophene family, with a molecular structure consisting of a sulfur atom, four carbon atoms and one oxygen atom. It is a colorless liquid at room temperature and is soluble in many organic solvents. 3-MT is a versatile compound that has multiple applications in the fields of chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Organische Elektronik
3-Methoxythiophen wird bei der Entwicklung organischer elektronischer Bauelemente verwendet, da es lamellarartige Kristallite mit einer Kantenlage bilden kann, die für eine hohe elektrische Leitfähigkeit und einen metallischen Glanz in Filmen unerlässlich sind . Diese Eigenschaft ist besonders vorteilhaft bei der Herstellung von Farben und Tinten, die einen goldähnlichen Glanz ohne Verwendung von Metallpigmenten erzeugen, was nicht nur kostengünstig, sondern auch umweltfreundlich ist .
Spektroskopie
In der Spektroskopie wurde gezeigt, dass die Oligomere von this compound einzigartige optische Eigenschaften aufweisen. Diese Eigenschaften werden genutzt, um Filme mit einem goldähnlichen Glanz zu entwickeln, die mit Techniken wie spekulativer Reflektivität und Röntgenbeugung untersucht werden . Die Möglichkeit, die molekulare Orientierung dieser Oligomere durch Reiben und Pressen zu steuern, ist eine leistungsstarke Technik zur Verbesserung der Leistung von spektroskopischen Geräten .
Pharmazeutische Forschung
Thiophenderivate, einschließlich this compound, sind dafür bekannt, eine Vielzahl therapeutischer Eigenschaften zu besitzen. Sie werden bei der Synthese von Medikamenten mit entzündungshemmender, antipsychotischer und krebshemmender Wirkung verwendet . Die Rolle der Verbindung bei der Entwicklung neuer pharmakologischer Wirkstoffe ist nach wie vor ein bedeutendes Forschungsgebiet.
Materialwissenschaften
This compound spielt eine entscheidende Rolle in den Materialwissenschaften, insbesondere bei der Herstellung hybrider Nanokomposite. Diese Komposite weisen verbesserte strukturelle, morphologische, optische und elektrische Transporteigenschaften auf, wodurch sie für eine Vielzahl von Anwendungen geeignet sind, darunter intelligente Mikroelektronik und Photovoltaikzellen .
Energiespeicher
Die leitenden Eigenschaften von this compound machen es zu einem vielversprechenden Kandidaten für die Verwendung in elektrochromen Geräten (ECDs). Es wird verwendet, um Filme zu erzeugen, die auffällige Farbänderungen und elektrochemische Stabilität aufweisen, die für den effizienten Betrieb von ECDs unerlässlich sind .
Chemische Synthese
Als heterocyclischer Baustein wird this compound zur Synthese komplexerer Verbindungen verwendet. Es ist besonders nützlich bei der Herstellung neuartiger Thiophenyl-Methylen-9H-Fluoren-basierter Polymere mit geringer Bandlücke, die in verschiedenen chemischen Syntheseverfahren Anwendung finden .
Umweltwissenschaften
Die Anwendung von this compound in den Umweltwissenschaften hängt mit seiner Verwendung in Beschichtungen und Filmen zusammen, die die Sonnenstrahlung reflektieren. Diese Eigenschaft wird genutzt, um die Kühlkosten in Gebäuden und Fahrzeugen zu senken und so zu den Bemühungen um Energieeinsparung beizutragen <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org
Wirkmechanismus
Safety and Hazards
3-Methoxythiophene is classified as a flammable liquid (Category 3) . It has a hazard statement of H226, indicating that it is a flammable liquid and vapor . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and using explosion-proof electrical/ventilating/lighting equipment .
Zukünftige Richtungen
The rubbing effect observed for oligo(3-methoxythiophene), i.e., the edge-on orientation effect, is expected to contribute to the development of new organic electronics . Future studies will focus on the effect of the chemical composition of the rubbing substrate on the molecular orientations of the resulting layers .
Eigenschaften
IUPAC Name |
3-methoxythiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6OS/c1-6-5-2-3-7-4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSKGCVUDQRZSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
96299-24-0 | |
| Record name | Thiophene, 3-methoxy-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96299-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40170014 | |
| Record name | Thiophene, 3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17573-92-1 | |
| Record name | 3-Methoxythiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17573-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiophene, 3-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017573921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiophene, 3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxythiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.228 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Methoxy-thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3-Methoxythiophene?
A1: 3-Methoxythiophene has a molecular formula of C5H6OS and a molecular weight of 114.18 g/mol.
Q2: How is 3-Methoxythiophene typically synthesized?
A2: A common synthesis route involves reacting 3-Bromothiophene with Sodium methoxide, using Cuprous bromide as a catalyst and N-Methylpyrrolidone (NMP) as a solvent. [, , ] This method has been reported to yield 3-Methoxythiophene with yields exceeding 80%. [] Other synthetic approaches utilize anhydrous Sodium bisulfate or anhydrous Potassium bisulfate as catalysts. [, ]
Q3: What spectroscopic techniques are commonly used to characterize 3-Methoxythiophene?
A3: Common characterization techniques include Infrared Spectroscopy (IR), Nuclear Magnetic Resonance spectroscopy (NMR), and Mass Spectrometry (MS). [, , ] These techniques help confirm the structure and purity of the synthesized compound.
Q4: What unique optical property does 3-Methoxythiophene exhibit in certain film forms?
A4: 3-Methoxythiophene, when doped with Perchlorate and cast into films, exhibits a distinctive gold-like luster. [, ] This property stems from the formation of highly regular and compact edge-on lamellar crystallites, not from structural color or high-density free electrons. [, ]
Q5: How does the choice of solvent affect the film-forming properties of 3-Methoxythiophene?
A5: The solvent significantly influences the self-assembly and optical properties of 3-Methoxythiophene films. For instance, using Nitromethane as a solvent leads to the formation of π-dimers and π-stacks, which contribute to enhanced specular reflectance and crystallinity compared to films prepared from Acetonitrile solutions. []
Q6: Can 3-Methoxythiophene be incorporated into polymer matrices to achieve specific properties?
A6: Yes, 3-Methoxythiophene has been incorporated into Polyester matrix films. The oligomer forms edge-on lamellar crystallites within the matrix, contributing to a gold tone in the resulting material. []
Q7: Are there water-soluble forms of 3-Methoxythiophene available?
A7: Yes, Chloride-doped oligo(3-methoxythiophene) dyes exhibit water solubility. These dyes form regular and compact edge-on lamella crystallites, leading to highly lustrous gold- and bronze-like hues upon curing. Furthermore, the films become water-insoluble upon dehydration, enhancing their suitability for industrial applications. []
Q8: What is the electrochemical behavior of 3-Methoxythiophene?
A8: 3-Methoxythiophene can be electrochemically polymerized. [, , , ] The electrochemical properties of the resulting polymer, poly(3-methoxythiophene), are influenced by factors like supporting electrolyte, polymerization conditions, and the presence of other monomers. [, , ]
Q9: Can poly(3-methoxythiophene) be used to improve the electrochemical performance of other materials?
A9: Yes, poly(3-methoxythiophene) has been shown to enhance the electrochemical performance of 2,5-Dimercapto-1,3,4-Thiadiazole (DMcT). [] This improvement is attributed to the formation of electron-donor-acceptor adducts between the two compounds.
Q10: What are the potential applications of poly(3-methoxythiophene) in electrochemical devices?
A10: Poly(3-methoxythiophene) shows promise in electrochemical capacitors. Composites of poly(3-methoxythiophene) with Activated Carbon Fiber demonstrate enhanced pseudo-capacitance compared to bare Activated Carbon Fiber. []
Q11: How does the reactivity of 3-Methoxythiophene compare to other substituted thiophenes?
A11: 3-Methoxythiophene exhibits a distinct reactivity profile. Studies comparing its reactivity with other substituted thiophenes in reactions such as oxidative addition to Platinum(0), Palladium(0), and Nickel(0) complexes reveal the influence of the methoxy group on selectivity and reaction pathways. [, ]
Q12: Does 3-Methoxythiophene undergo specific reactions that highlight its chemical properties?
A12: Yes, 3-Methoxythiophene participates in unique reactions. For instance, under acidic conditions, 3-Methoxythiophene-2-methanol undergoes condensation reactions, leading to the formation of bis(3-methoxy-2-thienyl)methane and other products. []
Q13: Can 3-Methoxythiophene be used as a building block in organic synthesis?
A13: Yes, 3-Methoxythiophene serves as a versatile building block in organic synthesis. For example, it can be employed in the synthesis of tetraarylthiophenes through sequential C–H arylation reactions. [, ] These tetraarylthiophenes can be further transformed into complex structures like octaarylnaphthalenes and octaarylanthracenes. []
Q14: Does 3-Methoxythiophene display any unusual thermal behavior?
A14: Yes, 2-Bromo-3-methoxythiophene has been observed to undergo spontaneous combustion. Theoretical studies using Density Functional Theory (DFT) calculations suggest that this phenomenon is linked to the dimerization and trimerization reactions of the molecule, facilitated by the easy elongation of the carbon-bromine bond. []
Q15: What are the potential applications of 3-Methoxythiophene and its derivatives?
A15: 3-Methoxythiophene and its derivatives hold promise in various fields, including:
- Metal-effect coatings and printings: Water-soluble oligo(3-methoxythiophene) dyes offer an alternative to traditional metal-based pigments, enabling the creation of highly lustrous, environmentally friendly coatings. []
- Organic electronics: The controlled orientation and self-assembly of 3-Methoxythiophene derivatives in films make them attractive for organic electronic devices. []
- Electrochemical sensors: Hybrid composites incorporating poly(3-methoxythiophene) and Metal-Organic Frameworks (MOFs) demonstrate potential in electrochemical sensing applications, as exemplified by the detection of 4-Nitrobenzaldehyde. []
- Controlled release systems: Polymerized 3-Methoxythiophene shows potential for controlled release applications, as demonstrated by its use in the controlled release of the neurotransmitter Glutamate. []
Q16: What are some future research directions for 3-Methoxythiophene?
A16: Future research on 3-Methoxythiophene could explore:
- Optimizing the synthesis of 3-Methoxythiophene oligomers and polymers with controlled molecular weight and regioregularity for improved performance in electronic and optical applications. [, ]
- Developing new synthetic methodologies to access a broader range of 3-Methoxythiophene derivatives with tailored properties. [, ]
- Investigating the biocompatibility and biodegradability of 3-Methoxythiophene-based materials for potential biomedical applications. []
- Exploring the use of computational chemistry and modeling to predict the properties and reactivity of new 3-Methoxythiophene derivatives, guiding the design of materials with enhanced performance. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



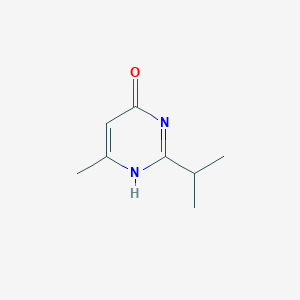




![5-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]-2-furaldehyde](/img/structure/B46650.png)
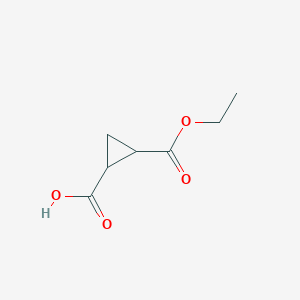
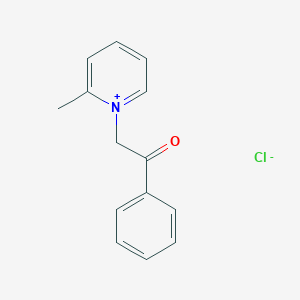
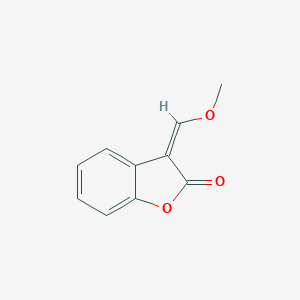
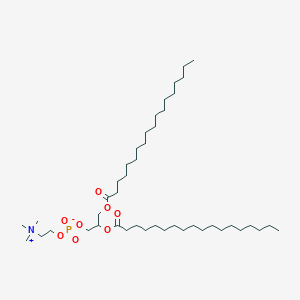

![5-Fluoro-1H-benzo[d]imidazol-6-amine](/img/structure/B46661.png)
